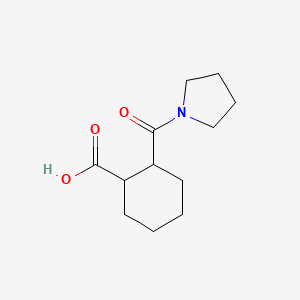
2-(Pyrrolidine-1-carbonyl)cyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to "2-(Pyrrolidine-1-carbonyl)cyclohexane-1-carboxylic acid" can involve multi-component condensation reactions, as seen in the synthesis of 3-(cyclohexylamino)-2-arylimidazo[1,2-a]pyridine-8-carboxylic acids, which are formed from cyclohexylisocyanide, 2-aminopyridine-3-carboxylic acid, and aromatic aldehydes . Additionally, the synthesis of related pyrrolidine derivatives, such as 2-(2-hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides, involves ring-opening reactions in the presence of trifluoroacetic acid . These methods could potentially be adapted for the synthesis of "2-(Pyrrolidine-1-carbonyl)cyclohexane-1-carboxylic acid."
Molecular Structure Analysis
The molecular structure of compounds similar to "2-(Pyrrolidine-1-carbonyl)cyclohexane-1-carboxylic acid" has been characterized using various spectroscopic techniques. For instance, the crystal structure of trans-1,2-cyclohexyl 1-H-pyrrole-2-carboxylate has been determined, showing that the cyclohexane group adopts a chair conformation and that the molecules are linked via hydrogen bonds . Such structural analyses are crucial for understanding the conformation and potential reactivity of the compound of interest.
Chemical Reactions Analysis
The chemical reactivity of cyclohexane and pyrrolidine derivatives can be quite diverse. For example, cyclohexane can be oxidized to alkyl peroxides and alcohol derivatives in the presence of H2O2 and a vanadate-pyrazine-2-carboxylic acid catalyst system . Pyrrolidine derivatives can undergo ring-opening reactions to form various products, including dibenzoxanthenes and calixarenes . These reactions highlight the potential reactivity of the pyrrolidine and cyclohexane moieties in "2-(Pyrrolidine-1-carbonyl)cyclohexane-1-carboxylic acid."
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to "2-(Pyrrolidine-1-carbonyl)cyclohexane-1-carboxylic acid" can be inferred from the behavior of similar compounds. For instance, the solubility and gelation properties of porphyrin-based organogels can be influenced by the presence of carboxylic acid and pyridine substituents . The stability and crystallization of cyclohexane derivatives, such as 1,3,5-cyclohexanetricarboxylic acid, can be affected by hydrogen bonding interactions with pyridine bases . These properties are important for understanding the solubility, stability, and potential applications of "2-(Pyrrolidine-1-carbonyl)cyclohexane-1-carboxylic acid."
Applications De Recherche Scientifique
Catalysis and Synthesis : The compound has been used in catalysis, particularly in the Michael addition of cyclohexanone to β-nitrostyrenes. This application is significant for synthesizing various γ-nitro carbonyl compounds with high yield and stereoselectivity, demonstrating its potential in organic synthesis and pharmaceuticals (Singh et al., 2013).
Molecular Synthesis and Structural Studies : It plays a role in the synthesis of complex molecules like adamantanes and pyrrolidines. These molecules have applications in materials science and pharmaceuticals due to their unique structural properties (Stetter et al., 1970).
Chemical Transformations and Cyclization Reactions : The compound is used in cyclization reactions for the synthesis of pyrrolidines, which are important in the development of pharmaceuticals and agrochemicals (Miura et al., 2000).
Oxidation Processes : Research has also explored its use in oxidation processes, particularly in the context of organic synthesis and the development of new chemical reactions (Shul’pin et al., 1993).
Crystal Engineering and Material Science : The compound is integral in the development of crystal engineering, particularly in the formation of cocrystals with distinct structural properties. This is crucial for the design of new materials with specific characteristics (Bhogala et al., 2005).
Organogel Formation : It's used in the study of porphyrin-based organogels, which are relevant in the field of soft materials and nanotechnology (Tanaka et al., 2005).
Conformational Analysis in Chemistry : The compound aids in understanding conformational aspects in chemistry, which is vital for drug design and the synthesis of biologically active molecules (Valle et al., 1988).
Orientations Futures
Propriétés
IUPAC Name |
2-(pyrrolidine-1-carbonyl)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c14-11(13-7-3-4-8-13)9-5-1-2-6-10(9)12(15)16/h9-10H,1-8H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLDEFAIBWNKIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)N2CCCC2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00385526 |
Source


|
| Record name | 2-(Pyrrolidine-1-carbonyl)cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00385526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrrolidine-1-carbonyl)cyclohexane-1-carboxylic acid | |
CAS RN |
414872-66-5 |
Source


|
| Record name | 2-(Pyrrolidine-1-carbonyl)cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00385526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

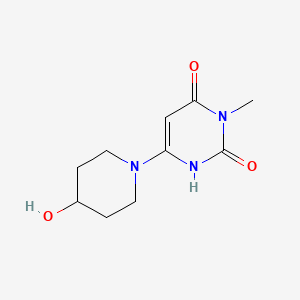
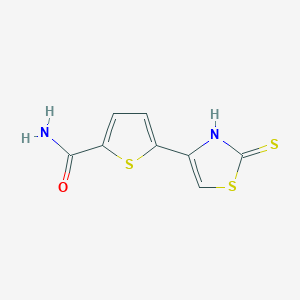
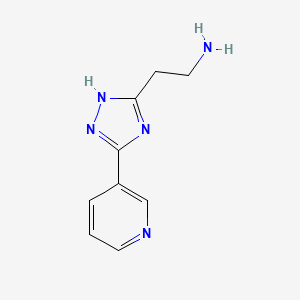
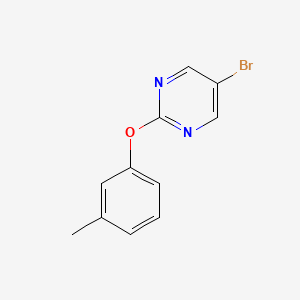
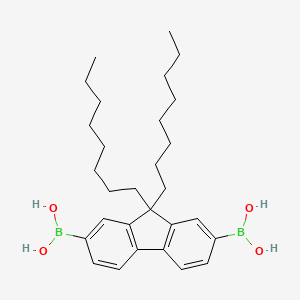
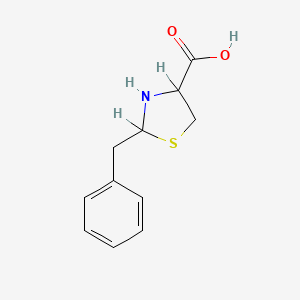
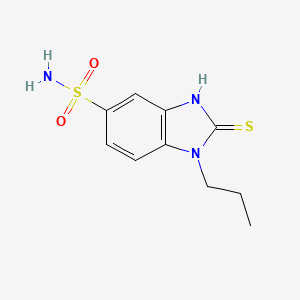
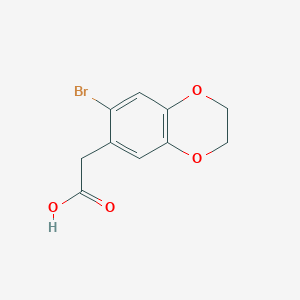
![4-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}butanoic acid](/img/structure/B1334785.png)
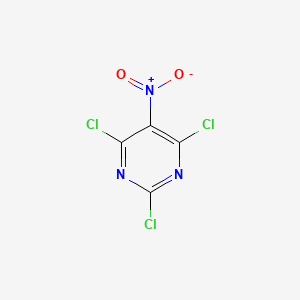
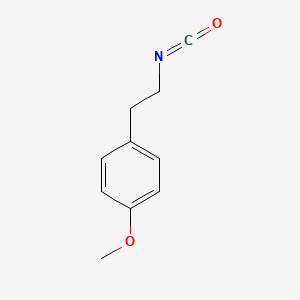
![2-Amino-3-[(2,5-dimethoxyphenyl)methylideneamino]-6-(trifluoromethyl)pyrimidin-4-one](/img/structure/B1334801.png)
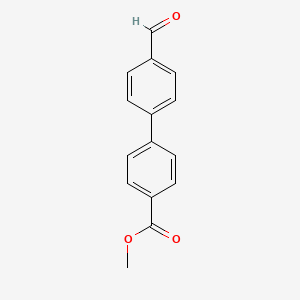
![2'-Hydroxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1334810.png)